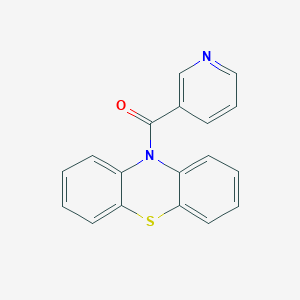

10-(3-pyridinylcarbonyl)-10H-phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10-(3-pyridinylcarbonyl)-10H-phenothiazine, often involves modifications at the 3-position with electron-deficient pyridine groups, facilitated by various catalysts and conditions to promote the desired intramolecular charge transfer and electronic rearrangement. The synthesis processes have been studied for their efficiency in yielding various phenothiazine derivatives with specific functional groups for targeted applications (Lin & Chang, 2009).

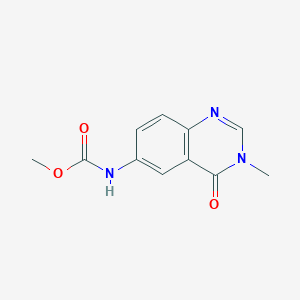

Molecular Structure Analysis

The molecular structure of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives has been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the importance of donor-acceptor moieties and π-conjugated bridges in facilitating electron or charge transfer phenomena, crucial for their applications in photovoltaics and other fields (Al-Zahrani et al., 2016).

Chemical Reactions and Properties

Phenothiazine derivatives can undergo a variety of chemical reactions, including palladium-catalysed amination, which leads to the formation of cocrystals and isomers with specific properties. These reactions play a significant role in modifying the electronic and structural characteristics of the phenothiazine core, affecting its potential applications (Nikulin et al., 2008).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure and the presence of specific substituents. These properties are crucial for their processing and application in various domains (Ghorpade et al., 2016).

Chemical Properties Analysis

The chemical properties of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives are marked by their electron donor capabilities, oxidation potential, and the ability to form radical-cations. These properties are fundamental to their application in material science, biochemistry, and the development of sensory applications (Hauck et al., 2007).

Wissenschaftliche Forschungsanwendungen

Spectroscopic Applications and Sensor Development

- Fluorophore-Switching and NIR Sensor Applications : Vinyl-substituted 10H-phenothiazine derivatives exhibit spectral variations due to intramolecular charge transfer, electronic rearrangement, and contact ion-pair mechanisms. These properties make them suitable for fluorophore-switching and potential near-infrared (NIR) sensor applications (Lin & Chang, 2009).

Photovoltaic and Material Science

- Dye-Sensitized Solar Cells (DSSCs) : The structural diversity of phenothiazine derivatives plays a crucial role in their application in dye-sensitized solar cells (DSSCs). Modifications in the phenothiazine core structure, particularly at the 3, 7, and 10 positions, have been shown to significantly impact the photovoltaic performance of DSSCs (Buene, Hagfeldt, & Hoff, 2019).

Anticancer Activity

- Anticancer Potential : New phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, have shown promising results against melanoma C-32 and breast cancer MCF-7 cell lines, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).

Electronic and Photonic Applications

- Electrochemical and Photovoltaic Materials : Phenothiazines are extensively studied as electron donor candidates for their potential applications in electrochemical and photovoltaic materials. Their ability to facilitate electron/charge transfer makes them suitable for various applications, including DSSCs and organic light-emitting devices (Al-Zahrani et al., 2016).

Antibacterial Activity

- Antibacterial Properties : Phenothiazine derivatives have also been explored for their antibacterial activity, showcasing the versatility of these compounds in biomedical applications (Vasudha et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

phenothiazin-10-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCUKYHPYCYGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

10H-phenothiazin-10-yl(pyridin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)